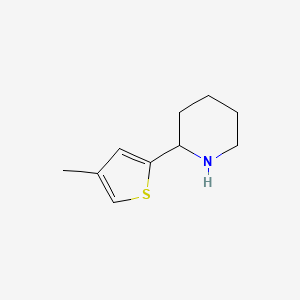
2-(4-Methylthiophen-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylthiophen-2-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of these rings makes the compound significant in various fields, including medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-2-yl)piperidine typically involves the reaction of 4-methylthiophene-2-carbaldehyde with piperidine in the presence of a suitable catalyst. One common method is the Knoevenagel reaction, where the aldehyde reacts with piperidine in ethanol with a few drops of piperidine as a catalyst . The reaction is usually carried out at room temperature and yields the desired product after a few hours of stirring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(4-Methylthiophen-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
科学的研究の応用
2-(4-Methylthiophen-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 2-(4-Methylthiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its binding affinity and specificity. These interactions result in the modulation of biological processes, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-(4-Methylthiophen-3-yl)piperidine
- 2-(4-Methylphenyl)piperidine
- 2-(4-Methylpyridin-2-yl)piperidine
Uniqueness
2-(4-Methylthiophen-2-yl)piperidine is unique due to the presence of both the piperidine and thiophene rings. This combination imparts distinct electronic and steric properties, making the compound versatile in various applications. Compared to similar compounds, it exhibits enhanced biological activity and better physicochemical properties, making it a valuable compound in research and industry .
特性
CAS番号 |
526183-34-6 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.30 g/mol |
IUPAC名 |
2-(4-methylthiophen-2-yl)piperidine |
InChI |
InChI=1S/C10H15NS/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h6-7,9,11H,2-5H2,1H3 |
InChIキー |
APHVQGNIIGAEEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


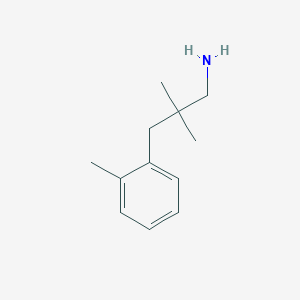
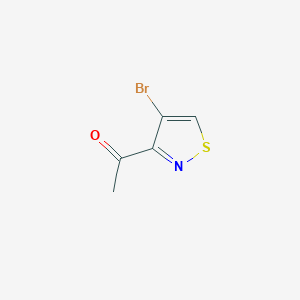
![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
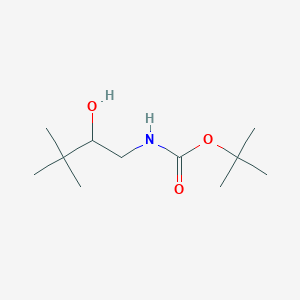
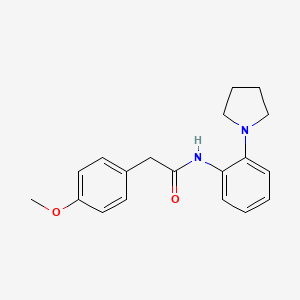
![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
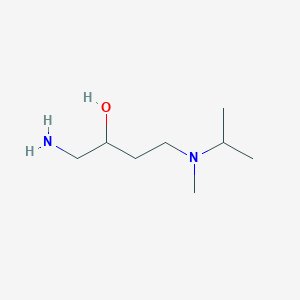
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
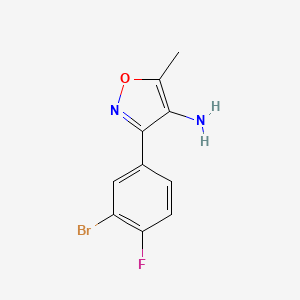
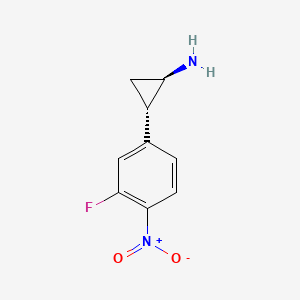
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
